molecular formula C19H17F3N2O2 B2890088 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 941933-45-5

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2890088
CAS No.: 941933-45-5
M. Wt: 362.352
InChI Key: DWKAJSICVPMVCS-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a trifluoromethyl group, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

    Solvents: Acetonitrile, dichloromethane

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted forms, depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl group and the pyrrolidinone ring in this compound makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties .

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolidinone Ring : This moiety is known for its role in various biological activities.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Anilide Group : Imparts specific interactions with biological targets.

The molecular formula is C16H16F3N2OC_{16}H_{16}F_3N_2O, with a molecular weight of approximately 340.31 g/mol.

The biological activity of this compound involves:

  • Target Interaction : The compound interacts with specific enzymes and receptors, modulating their activity.
  • Signaling Pathways : It may influence various cellular processes, including apoptosis, cell proliferation, and differentiation through the modulation of signaling pathways such as those involving protein kinases.

Antitumor Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For example:

  • Case Study 1 : In vitro assays showed significant inhibition of cell growth in breast cancer cell lines, suggesting its potential as an anticancer agent.
  • Case Study 2 : The compound was tested against osteosarcoma cells, revealing IC50 values in the low micromolar range, indicating potent antitumor activity.

Neuroprotective Effects

Research indicates that the compound may also exhibit neuroprotective properties:

  • Mechanism : By modulating neurotransmitter systems, it can potentially protect neuronal cells from apoptosis.
  • In Vitro Studies : Experiments using neuronal cell lines have shown reduced oxidative stress markers upon treatment with the compound.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1 below:

StudyBiological ActivityIC50 (µM)Notes
1Antitumor (Breast Cancer)5.2Significant reduction in cell viability
2Antitumor (Osteosarcoma)3.8Potent inhibitor compared to controls
3NeuroprotectionN/AReduced oxidative stress in neuronal cells

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12-11-15(8-9-16(12)24-10-2-3-17(24)25)23-18(26)13-4-6-14(7-5-13)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKAJSICVPMVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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